3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
- A study on the Gewald reaction under organocatalyzed aqueous conditions shows the efficient formation of 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting the importance of thiophene compounds in organic synthesis (Abaee & Cheraghi, 2013).
Material Science and Electronics
- Research on substituted thiophenes indicates their wide spectrum of biological activities and applications in material science, such as in organic field-effect transistors and solar cells (Nagaraju et al., 2018).
- Another study discusses donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting, relevant in optoelectronic devices for eye and sensor protection, and light source stabilization in optical communications (Anandan et al., 2018).
Pharmacological Applications
- A paper on the synthesis and biological activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides explores their anti-inflammatory activity and potential as novel therapeutic agents (Ri-gang, 2007).
Enzyme Inhibition Studies
- Research on aromatic sulfonamide inhibitors of carbonic anhydrases provides insights into their inhibitory activities, relevant in understanding enzyme functions and developing therapeutic agents (Supuran et al., 2013).
Antimicrobial Research
- Studies on novel thiophene derivatives, such as Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, emphasize their potential in developing new antimicrobial agents (Arora et al., 2012).
Future Directions
Thiophene and its derivatives, including this compound, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-5-17-6-12-20(13-7-17)25(4)30(27,28)21-14-15-29-22(21)23(26)24-19-10-8-18(9-11-19)16(2)3/h6-16H,5H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCMWKJYIOKNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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